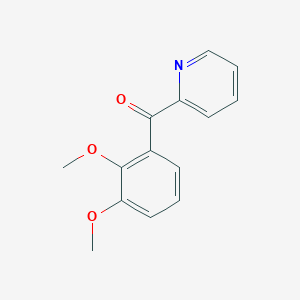
2-(2,3-Dimethoxybenzoyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,3-Dimethoxybenzoyl)pyridine” (DMBP) is an organic compound that belongs to the family of pyridine derivatives. It is classified as an aromatic, heterocyclic compound with a molecular formula C14H13NO3 . DMBP is a yellow, crystalline powder that is soluble in organic solvents such as dichloromethane and acetone.
Molecular Structure Analysis
The molecular structure of DMBP is represented by the InChI code1S/C14H13NO3/c1-17-12-8-5-6-10 (14 (12)18-2)13 (16)11-7-3-4-9-15-11/h3-9H,1-2H3 . The molecular weight of DMBP is 243.26 . Physical And Chemical Properties Analysis
DMBP is a yellow crystalline powder. It has a molecular weight of 243.26 . It is slightly soluble in water and highly soluble in organic solvents such as acetic acid, benzene, toluene, chloroform, and dichloromethane.Applications De Recherche Scientifique
Chemical Synthesis
“2-(2,3-Dimethoxybenzoyl)pyridine” is a chemical compound with the molecular formula C14H13NO3 . It is used in the synthesis of various other chemical compounds .
Antioxidant Activity
Some benzamide compounds, synthesized from 2,3-dimethoxybenzoic acid, have shown effective total antioxidant activity . They have been found to exhibit free radical scavenging and metal chelating activity .
Antibacterial Activity
The benzamide compounds synthesized from 2,3-dimethoxybenzoic acid have also demonstrated antibacterial activity against different bacteria . This makes them potentially useful in the development of new antibacterial drugs .
Anti-cancer Properties
Derivatives of pyridine, a class of compounds that includes “2-(2,3-Dimethoxybenzoyl)pyridine”, have been reported to have anti-cancer properties . This suggests potential applications in cancer treatment .
Antihypertensive Properties
Pyridine derivatives are also known for their antihypertensive properties . This means they could be used in the treatment of high blood pressure .
Antiulcer Properties
Another potential application of pyridine derivatives is in the treatment of ulcers . They have been reported to have antiulcer properties .
Antimicrobial Properties
Pyridine derivatives have been reported to have antimicrobial properties . This suggests they could be used in the development of new antimicrobial drugs .
Industrial Applications
Amide compounds, which include “2-(2,3-Dimethoxybenzoyl)pyridine”, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Propriétés
IUPAC Name |
(2,3-dimethoxyphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-12-8-5-6-10(14(12)18-2)13(16)11-7-3-4-9-15-11/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCARGEZAUQNYPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642025 |
Source


|
| Record name | (2,3-Dimethoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethoxybenzoyl)pyridine | |
CAS RN |
898780-39-7 |
Source


|
| Record name | (2,3-Dimethoxyphenyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dimethoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanone](/img/structure/B1324109.png)









